6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone
Overview
Description
The compound “6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone” is a complex organic molecule. It contains a pyrimidinone ring, which is a common structure in many biological compounds. The molecule also has an amino group (NH2), a sulfanylidene group (=S), and a 3,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidinone ring, the amino group, and the 3,4-dimethoxyphenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amino group could participate in acid-base reactions, the sulfanylidene group might be involved in redox reactions, and the 3,4-dimethoxyphenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the nonpolar 3,4-dimethoxyphenyl group could affect its solubility, boiling point, and melting point .Scientific Research Applications
Synthesis of Tetrahydroisoquinoline Derivatives
This compound is used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a process that involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . This method leads to the tetrahydroisoquinoline core, which is a key component in many biologically active compounds .
Production of N-(tetrahydroquinolin-1-yl) Furan-2-carboxamides
The compound is used in the synthesis of N-(tetrahydroquinolin-1-yl) furan-2-carboxamides . These derivatives are known for their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
Synthesis of Dihydroquinolin-1-yl Derivatives
The compound is used in the synthesis of [4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)] (furan-2-yl)methanone . This derivative is synthesized through a sequence of Povarov cycloaddition reaction/N-furoylation processes .
Synthesis of 1,4-Dihydropyrano[2,3-c] Pyrazole Derivatives
The compound is used in the green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c] pyrazole derivatives . These derivatives are known for their various biological activities.
Synthesis of Pyridine Derivatives
The compound is used in the synthesis of pyridine derivatives . These derivatives are synthesized from unsaturated nitriles and are known for their various biological activities .
Synthesis of 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
The compound is used in the synthesis of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles . These derivatives are known to exhibit activity as apoptosis agonists .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with multiple receptors, indicating a broad spectrum of biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, suggesting that multiple pathways could be affected .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidenepyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-19-10-4-3-9(7-11(10)20-2)5-6-17-12(15)8-13(18)16-14(17)21/h3-4,7-8H,5-6,15H2,1-2H3,(H,16,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQGOJCZGYSRSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=CC(=O)NC2=S)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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